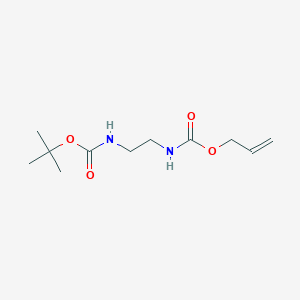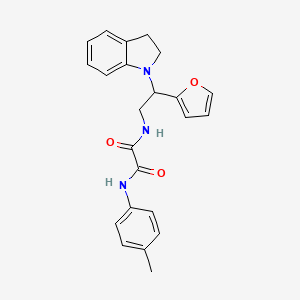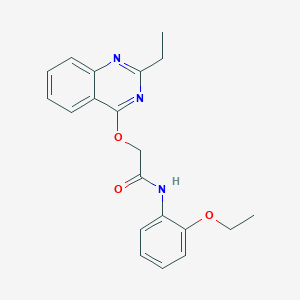![molecular formula C13H10BF3O3 B2484520 {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid CAS No. 501944-50-9](/img/structure/B2484520.png)
{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid is a useful research compound. Its molecular formula is C13H10BF3O3 and its molecular weight is 282.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, including derivatives similar to 4-[4-(trifluoromethoxy)phenyl]phenyl boronic acid, have been studied for their ability to modulate optical properties and recognize saccharides. For instance, a series of phenyl boronic acids conjugated to polyethylene glycol allowed for the quenching of near-infrared fluorescence in single-walled carbon nanotubes (SWNTs) in response to saccharide binding. This demonstrates a potential application in optical sensors and saccharide recognition technologies (Mu et al., 2012).
Catalysis in Organic Synthesis
Derivatives of phenyl boronic acid, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been utilized as catalysts in organic synthesis, notably in the dehydrative condensation between carboxylic acids and amines. This highlights the role of boronic acids in facilitating efficient chemical reactions, which can be crucial for the synthesis of complex organic compounds (Wang et al., 2018).
Antibacterial Activity
Research into (trifluoromethoxy)phenylboronic acids has revealed their potential in antibacterial applications. Studies on different isomers of these compounds have shown varying degrees of antibacterial potency against strains such as Escherichia coli and Bacillus cereus, with their physicochemical and structural properties playing a significant role in their antimicrobial efficacy (Adamczyk-Woźniak et al., 2021).
Functionalization of Graphitic Materials
The functionalization of graphitic materials using phenyl boronic acids, such as 4-(trifluoromethyl)phenyl boronic acid, presents a safer and potentially more efficient alternative to traditional methods involving hazardous diazonium salts. This approach has implications for the development of advanced materials with tailored surface properties (McLaren et al., 2020).
Fluorescence Sensing
Boronic acid derivatives have been explored for their fluorescence sensing capabilities, particularly in the detection of ions such as ferric and fluoride ions. The sequential "on-off-on" fluorescence modulation observed with these compounds offers a versatile tool for sensing applications in various environments, including living cells (Selvaraj et al., 2019).
Properties
IUPAC Name |
[4-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)14(18)19/h1-8,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFCSCZISVFDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2484442.png)
![4-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2484443.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2484444.png)
![1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484446.png)
![2-[(2-Fluoro-4-nitrophenoxy)methyl]furan](/img/structure/B2484447.png)
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)



![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)

![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)
![N-methyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2484460.png)
